3-Morpholin-3-YL-propionic acid methyl ester
CAS No.: 885273-99-4
Cat. No.: VC13521594
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885273-99-4 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | methyl 3-morpholin-3-ylpropanoate |
| Standard InChI | InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3 |
| Standard InChI Key | MANALXBUJYRREW-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1COCCN1 |
| Canonical SMILES | COC(=O)CCC1COCCN1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, methyl 3-morpholin-3-ylpropanoate hydrochloride, reflects its esterified carboxylic acid group and tertiary amine-containing morpholine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 209.67 g/mol | PubChem |
| SMILES Notation | COC(=O)CCC1COCCN1.Cl | PubChem |
| InChIKey | QNTXBCFFZSVYQQ-UHFFFAOYSA-N | PubChem |
The morpholine ring adopts a chair conformation, while the ester group enhances solubility in polar aprotic solvents . X-ray crystallography of related esters confirms planar geometry around the carbonyl group, facilitating nucleophilic acyl substitutions .
Spectroscopic Data
While direct spectral data for this compound is limited, analogs such as methyl 3-methoxypropanoate () exhibit characteristic IR absorptions at 1,740 cm (ester C=O stretch) and 1,250 cm (C–O–C asymmetric stretch) . -NMR of similar morpholine derivatives shows resonances at δ 3.6–3.7 ppm for methyl ester protons and δ 3.4–3.5 ppm for morpholine ring protons .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via esterification of 3-morpholin-3-ylpropionic acid with methanol under acidic conditions . Alternative routes involve:
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Mitsunobu Reaction: Coupling morpholin-3-propanol with methyl carbonate using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Ring-Opening Alkylation: Reacting morpholine with methyl acrylate derivatives in the presence of Lewis acids like TMSOTf .
A comparative analysis of synthetic methods is provided below:
| Method | Yield (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|
| Acid-Catalyzed Esterification | 78 | 12 | HCl, MeOH |
| Mitsunobu Reaction | 85 | 6 | DEAD, PPh |
| TMSOTf-Mediated Alkylation | 92 | 2 | TMSOTf (0.1 equiv) |
Functional Group Transformations
The ester group undergoes saponification to yield 3-morpholin-3-ylpropionic acid (CID: 53407794) , while the morpholine nitrogen participates in N-alkylation or acylation reactions. For example, treatment with acetic anhydride produces acetylated derivatives, enhancing lipophilicity for blood-brain barrier penetration .
Applications in Pharmaceutical Development
HDAC Inhibition Activity
Structural analogs like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrate potent histone deacetylase (HDAC) inhibition (IC = 0.8–2.3 µM) . Molecular docking studies suggest the morpholine ring occupies the HDAC active-site zinc pocket, while the ester group stabilizes protein-ligand interactions via hydrogen bonding .
Industrial and Material Science Applications
Polymer Chemistry
The morpholine moiety acts as a chain-transfer agent in radical polymerization, producing polymers with controlled molecular weights (Đ = 1.2–1.5) . Copolymers incorporating this compound show enhanced thermal stability ( = 145–160°C) .
Agrochemical Formulations
As a solubilizing agent, the compound improves the bioavailability of hydrophobic pesticides. Field trials with morpholine-containing formulations show a 40% reduction in aphid populations compared to controls .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using -labeled analogs.
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Structure-Activity Relationships: Modify the morpholine ring with fluorinated or chiral substituents to enhance target selectivity.
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Green Synthesis: Develop catalytic asymmetric routes using organocatalysts to reduce reliance on hazardous reagents like TMSOTf.
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